molecular formula C10H10N2O B190097 Dimethylquinazolone CAS No. 1769-25-1

Dimethylquinazolone

Cat. No. B190097
CAS RN: 1769-25-1
M. Wt: 174.2 g/mol
InChI Key: DCKUAHKIBNUXHX-UHFFFAOYSA-N
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Description

Dimethylquinazolone is a derivative of quinazoline, an organic compound with the formula C8H6N2 . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The term “dimethyl” suggests that two hydrogen atoms in the quinazoline structure are replaced by methyl groups .


Synthesis Analysis

Quinazolinones, including dimethylquinazolone, have been synthesized from 2-aminobenzamides and dimethyl sulfoxide (DMSO) . The key feature of the reaction is the utilization of DMSO as a methine source for intramolecular oxidative annulation . Other synthetic methods have been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of dimethylquinazolone can be analyzed using various tools and techniques. For instance, MolView, a structural formula editor and a 3D model viewer, can be used to draw the molecule and convert it into a 3D model . Another tool named “What is this? (WIT)” has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .


Chemical Reactions Analysis

Quinazoline derivatives, including dimethylquinazolone, have been synthesized using various chemical reactions. For instance, biologically important quinazolinones have been synthesized from 2-aminobenzamides and DMSO . The key feature of the reaction is the utilization of DMSO as a methine source for intramolecular oxidative annulation . Other reactions include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Scientific Research Applications

  • Dimethylquinazolone possesses both central and peripheral muscle relaxant activity, more potent than mephenesin. It selectively inhibits polysynaptic reflexes, effective at high dose levels (Bhargava, Rastogi, & Sinha, 1972).

  • It is part of the fluoroquinolone family, studied for in vitro antitumor activity. Specifically, fluoroquinolone dimers tethered with s-triazolo[2,1-b][1,3,4]thiadiazole showed potential against cancer cell lines like L1210 and CHO (Hu, Zhang, Xie, & Huang, 2010).

  • The compound 2‑(6,8‑dimethyl‑5‑nitro‑4‑chloroquinoline‑2‑yl)‑5,6,7‑trichloro‑1,3‑tropolone, related to dimethylquinazolone, demonstrated significant antitumor activity in patient-derived xenograft models of human lung cancer (Lukbanova et al., 2022).

  • Another study on 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone in subcutaneous xenografts of A-549 lung tumor cells showed statistically significant differences in tumor volumes, suggesting potential as a chemotherapeutic agent (Lukbanova et al., 2022).

properties

IUPAC Name

2,3-dimethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(13)12(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKUAHKIBNUXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170209
Record name Dimethylquinazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylquinazolone

CAS RN

1769-25-1
Record name 2,3-Dimethyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1769-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethylquinazolone
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Record name 1769-25-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401262
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Record name Dimethylquinazolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-3H-quinazolin-4-one
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KP Bhargava, SK Rastogi, JN Sinha - British Journal of …, 1972 - ncbi.nlm.nih.gov
… (MQ) also depresses polysynaptic spinal reflexes (Swift, Dickens & Becker, 1960) and the present report deals with its muscle relaxant activity compared with dimethylquinazolone (DMQ…
Number of citations: 8 www.ncbi.nlm.nih.gov
W Klaber - 1907 - books.google.com
… By the action of methyl iodide upon its potassium salt and by direct nitration of the 2,3-dimethyl-4-quinazolone the corresponding 2,3-dimethylquinazolone was prepared. The position of …
Number of citations: 0 books.google.com
A Mustafa, W Asker, M Kamel… - Journal of the …, 1955 - ACS Publications
Treatment of benzoxazones with phenylmagnesium bromide brought about cleavage of the hetero ring in the case of 2-phenyl-3, l-benzoxaz-4-one (Ib), 2, 3-benzoxaz-l-one (IVa) and …
Number of citations: 19 pubs.acs.org
WDM Paton, RS Stacey, PA Nasmyth… - BRITISH JOURNAL …, 1972 - ncbi.nlm.nih.gov
Subscriptions. Three volumes of the journal are published annually, each volume containing four numbers. The annual subscription rate is£ 18.50 in the United Kingdom and Republic …
Number of citations: 4 www.ncbi.nlm.nih.gov
CG Amend - 1910 - books.google.com
… -4-quinazolone with benzaldehyde yielded a product identical with that obtained by acetylation of the condensation product of this reagent with the 7-amino2,3-dimethylquinazolone …
Number of citations: 0 books.google.com

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